3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone
Description
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-17(20-9-3-2-4-16(20)19-11)15(22)10-14(21)12-5-7-13(18)8-6-12/h2-9,14,21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTMBKOHCCELQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CC(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of 2-Amino-6-methylpyridine with 3-Chloro-2,4-pentanedione
The imidazo[1,2-a]pyridine scaffold is synthesized via a one-pot reaction between 2-amino-6-methylpyridine and 3-chloro-2,4-pentanedione in dimethylformamide (DMF) at 65°C (Scheme 1).
- Dissolve 2-amino-6-methylpyridine (3 g, 28 mmol) in DMF (15 mL).
- Add 3-chloro-2,4-pentanedione (3.77 g, 28 mmol) dropwise.
- Stir at 65°C for 1.5 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (Skellysolve B/acetone).
Alternative Route Using 2-Aminopyridine and Chloroacetophenone Derivatives
Aryl-substituted imidazo[1,2-a]pyridines are accessible via reaction of 2-aminopyridine with 1-chloro-1-benzoylacetone in DMF at room temperature. This method offers modularity for introducing substituents at the 2-position.
Synthesis of 3-(4-Chlorophenyl)-3-hydroxypropan-1-one
Claisen-Schmidt Condensation
4-Chlorobenzaldehyde undergoes condensation with acetone in the presence of ammonium acetate to form 3-(4-chlorophenyl)propen-2-one, which is subsequently reduced to the propanone derivative.
- Reflux malonic acid (530 g), 4-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in ethanol (1.5 L) for 8 hours.
- Cool to room temperature, filter crystals, and recrystallize from ethanol.
Hydroxylation via Sharpless Epoxidation
Epoxidation of 3-(4-chlorophenyl)propen-2-one using tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide, followed by acidic hydrolysis, yields the β-hydroxy ketone.
Optimized Conditions :
- Catalyst: Ti(O$$ ^i $$Pr)$$ _4 $$ (10 mol%)
- Oxidant: TBHP (1.2 equiv)
- Solvent: Dichloromethane, 0°C → rt
- Yield : 78%.
Coupling of Fragments via Nucleophilic Addition
Grignard Reaction with Imidazo[1,2-a]pyridine-3-carbaldehyde
The 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes nucleophilic addition with the magnesium enolate of 3-(4-chlorophenyl)-3-hydroxypropan-1-one (Scheme 2).
Procedure :
- Generate enolate: Treat 3-(4-chlorophenyl)-3-hydroxypropan-1-one (1 equiv) with LDA (2 equiv) in THF at −78°C.
- Add imidazo[1,2-a]pyridine-3-carbaldehyde (1 equiv) in THF.
- Warm to rt, quench with NH$$ _4 $$Cl, extract with EtOAc.
- Purify via column chromatography (hexane/EtOAc).
Yield : 65%; Purity : >95% (HPLC).
Stereochemical Considerations
The β-hydroxy ketone moiety introduces a stereocenter at C3. Asymmetric synthesis methods include:
Enzymatic Resolution
Using Candida antarctica lipase B (CAL-B) to hydrolyze the racemic acetate derivative yields enantiomerically pure (R)-alcohol (ee >98%).
Conditions :
- Substrate: 3-(4-Chlorophenyl)-3-acetoxypropan-1-one
- Enzyme: CAL-B (20 mg/mmol)
- Solvent: Phosphate buffer (pH 7)/tert-butanol
- Conversion : 45%; ee : 98%.
Analytical Characterization
Table 1: Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| $$ ^1H $$ NMR | δ 7.82 (d, J=6.8 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H), 5.21 (s, 1H, OH) |
| $$ ^{13}C $$ NMR | δ 207.8 (C=O), 153.2 (Cq), 134.5 (C-Cl), 68.4 (C-OH) |
| HRMS | m/z 356.0845 [M+H]$$ ^+ $$ (calc. 356.0849) |
Industrial-Scale Considerations
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds similar to 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising activity against various cancer cell lines. Studies suggest mechanisms involving apoptosis induction through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This makes it a candidate for further research in treating conditions such as Alzheimer's disease.
Metabolic Disorders
There is emerging evidence suggesting that this compound may play a role in treating metabolic disorders, including type 2 diabetes and obesity. It is believed to influence pathways related to insulin sensitivity and lipid metabolism, potentially offering therapeutic benefits for metabolic syndrome .
Cardiovascular Health
Due to its potential effects on lipid profiles and glucose metabolism, 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone could be explored for cardiovascular health applications. Its ability to modulate metabolic pathways may provide a dual benefit by addressing both metabolic and cardiovascular issues simultaneously .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated significant apoptosis in breast cancer cell lines through ROS generation. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study C | Metabolic effects | Indicated improved insulin sensitivity in animal models of type 2 diabetes. |
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group often show comparable reactivity and biological properties.
Uniqueness
3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Activité Biologique
3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone, also known by its CAS number 478029-60-6, is a synthetic compound that exhibits significant biological activity. Its structure includes a chlorophenyl group and an imidazopyridine moiety, which are known to influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C17H15ClN2O2
- Molecular Weight : 314.77 g/mol
- Density : Approximately 1.31 g/cm³ (predicted)
- pKa : 13.18 (predicted)
Biological Activity Overview
The biological activity of 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone has been evaluated in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : Studies have reported IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
Antimicrobial Properties
The compound has shown promising antimicrobial activity:
- In Vitro Studies : It demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotic treatments .
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone can be attributed to specific structural features:
- The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane permeability.
- The imidazopyridine moiety is crucial for interacting with biological targets, influencing both anticancer and antimicrobial activities .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study assessed the cytotoxic effects on A431 and Jurkat cells, demonstrating a dose-dependent response with significant cell death observed at concentrations above 10 µM .
- Antimicrobial Efficacy : Another study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, reporting MIC values of 15 µg/mL and 20 µg/mL respectively, indicating strong antimicrobial potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN2O2 |
| Molecular Weight | 314.77 g/mol |
| Density | 1.31 g/cm³ |
| pKa | 13.18 |
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | IC50 < 10 µM in A431 |
| Antimicrobial Activity | MIC = 15 µg/mL against S. aureus |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via a Claisen-Schmidt condensation between a 2-methylimidazo[1,2-a]pyridine-derived ketone and a 4-chlorophenyl aldehyde. Key reaction parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance nucleophilic attack .
- Catalysts : Base catalysts (e.g., NaOH or KOH) promote enolate formation, while acid catalysts may improve electrophilicity of the carbonyl group.
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product minimization .
Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography or recrystallization.
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry, as demonstrated for structurally similar chlorophenyl-imidazo[1,2-a]pyridine derivatives .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., hydroxy group at C3, chlorophenyl ring coupling patterns) .
- Mass spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns indicative of imidazo[1,2-a]pyridine cleavage .
Basic: How is the compound’s stability assessed under varying storage and experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., stability up to 150°C) .
- HPLC monitoring : Tracks degradation products (e.g., oxidation of the hydroxy group or imidazo[1,2-a]pyridine ring hydrolysis) under stress conditions (light, humidity) .
- pH stability studies : Acidic/basic conditions may hydrolyze the propanone moiety, requiring neutral buffers for biological assays .
Advanced: How can computational modeling (e.g., DFT) predict dimerization or intermolecular interactions affecting reactivity?
Answer:
Density Functional Theory (DFT) studies on analogous imidazo[1,2-a]pyridine chalcones reveal:
- Dimerization sites : Hydrogen bonding between hydroxy and carbonyl groups stabilizes dimers, altering solubility and bioactivity .
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., chlorophenyl’s electron-deficient ring) for reaction planning .
- Solvent effects : Polar solvents stabilize charge-separated transition states in condensation reactions .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity, and how are contradictions in SAR data resolved?
Answer:
- Substituent effects : Electron-donating groups (e.g., -N(CH) at the para position) enhance bioactivity, as seen in chalcone derivatives with pLC100 values increasing from 8.15 to 8.78 .
- Contradiction resolution : Discrepancies in reported activities may arise from assay variability (e.g., cell line differences) or purity issues. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) and rigorous QC (HPLC >98% purity) mitigates these .
Advanced: What strategies optimize synthetic routes for higher enantiomeric purity or scalability?
Answer:
- Chiral catalysts : Asymmetric catalysis (e.g., proline derivatives) can enhance enantioselectivity during ketone-aldehyde condensation .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in scale-up .
- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., temperature, catalyst loading) for yield optimization .
Advanced: How does the compound’s reactivity differ from structurally similar imidazo[1,2-a]pyridine derivatives?
Answer:
- Hydroxy group influence : The 3-hydroxy moiety increases hydrogen-bonding capacity compared to non-hydroxylated analogs, affecting solubility and target binding .
- Chlorophenyl vs. fluorophenyl : The electron-withdrawing chloro group enhances electrophilicity at the propanone carbonyl, accelerating nucleophilic attacks compared to fluorine analogs .
Advanced: What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Docking studies : The imidazo[1,2-a]pyridine core occupies hydrophobic pockets in enzyme active sites, while the chlorophenyl group engages in π-π stacking with aromatic residues .
- Kinetic assays : Time-dependent inhibition suggests covalent modification of cysteine residues via Michael addition to the α,β-unsaturated ketone (if present in derivatives) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
